![molecular formula C19H19BrN4O2S B4544862 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4544862.png)
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide
Description
The compound is part of a family of chemicals characterized by the presence of a 1,2,4-triazole ring, a heterocyclic compound known for its various biological and chemical applications. These compounds often exhibit significant pharmacological activities, making them subjects of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, cyclization, and alkylation processes. For example, the one-step synthesis approach for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones demonstrates the integration of bromo and methoxy phenyl groups into the triazole-thiazolo framework, similar to the target compound's structure (Raj & Narayana, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into the molecular geometry, functional groups, and atomic connectivity. The detailed structural elucidation supports understanding the compound's reactivity and potential binding mechanisms (Wurfer & Badea, 2021).
properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-3-24-18(13-7-9-14(20)10-8-13)22-23-19(24)27-12-17(25)21-15-5-4-6-16(11-15)26-2/h4-11H,3,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDDOMPQKTCKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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